molecular formula C31H39FN2O8 B2440505 (E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide

(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide

Cat. No.: B2440505
M. Wt: 586.6 g/mol
InChI Key: MTPOECCHJLVVGO-FDULSSLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C31H39FN2O8 and its molecular weight is 586.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

VUF11207 fumarate is a highly potent agonist of the chemokine receptor CXCR7 . This receptor, also known as ACKR3, plays a crucial role in various biological processes, including immune response and inflammation .

Mode of Action

VUF11207 fumarate interacts with its primary target, the CXCR7 receptor, by binding specifically to it . This binding induces the recruitment of a protein called β-arrestin2 . The recruitment of β-arrestin2 leads to the internalization of the CXCR7 receptor , which is a critical step in the signaling process of this receptor.

Biochemical Pathways

The interaction of VUF11207 fumarate with the CXCR7 receptor affects several biochemical pathways. One of the key pathways influenced is the ERK phosphorylation pathway . VUF11207 fumarate reduces CXCL12-mediated osteoclastogenesis and bone resorption by inhibiting ERK phosphorylation . This inhibition disrupts the normal functioning of the pathway, leading to changes in cellular processes such as cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetic properties of VUF11207 fumarate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial in determining its bioavailability. It’s important to note that these properties can significantly impact the effectiveness of the compound .

Result of Action

The molecular and cellular effects of VUF11207 fumarate’s action are primarily observed in its ability to inhibit osteoclastogenesis and bone resorption . By inhibiting ERK phosphorylation, VUF11207 fumarate disrupts the normal development and function of osteoclasts, cells responsible for bone resorption . This leads to a reduction in bone resorption, which can have significant implications in conditions like osteoporosis .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enyl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35FN2O4.C4H4O4/c1-19(15-20-9-6-7-11-23(20)28)18-30(14-12-22-10-8-13-29(22)2)27(31)21-16-24(32-3)26(34-5)25(17-21)33-4;5-3(6)1-2-4(7)8/h6-7,9,11,15-17,22H,8,10,12-14,18H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b19-15+;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPOECCHJLVVGO-FDULSSLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1F)CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1F)/CN(CCC2CCCN2C)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39FN2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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